Cas no 672931-80-5 (2-(2-Fluoro-3-methoxyphenyl)acetonitrile)

2-(2-Fluoro-3-methoxyphenyl)acetonitrile is a fluorinated aromatic nitrile compound with a methoxy substituent, offering versatile utility in organic synthesis and pharmaceutical intermediates. Its molecular structure, featuring both electron-withdrawing (fluoro) and electron-donating (methoxy) groups, enables selective reactivity in nucleophilic substitution and coupling reactions. The compound’s high purity and stability make it suitable for fine chemical applications, including the development of bioactive molecules and agrochemicals. Its well-defined functional groups facilitate controlled derivatization, enhancing its role in constructing complex heterocyclic frameworks. The product is typically supplied with rigorous quality control to ensure consistency in research and industrial processes.
2-(2-Fluoro-3-methoxyphenyl)acetonitrile structure
672931-80-5 structure
Product Name:2-(2-Fluoro-3-methoxyphenyl)acetonitrile
CAS No:672931-80-5
MF:C9H8FNO
MW:165.164325714111
CID:876102
PubChem ID:23074472
Update Time:2025-05-25

2-(2-Fluoro-3-methoxyphenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluoro-3-methoxyphenyl)acetonitrile
    • Benzeneacetonitrile, 2-fluoro-3-methoxy- (9CI)
    • 2-Fluoro-3-methoxyphenylacetonitrile
    • (2-Fluoro-3-methoxyphenyl)acetonitrile
    • BENZENEACETONITRILE, 2-FLUORO-3-METHOXY-
    • 2-Fluoro-3-methoxybenzyl cyanide
    • 672931-80-5
    • A1-47942
    • SCHEMBL3239941
    • DTXSID70630277
    • QHGMMVVQGWOQCJ-UHFFFAOYSA-N
    • 2-(2-Fluoro-3-methoxyphenyl)acetonitrile
    • Inchi: 1S/C9H8FNO/c1-12-8-4-2-3-7(5-6-11)9(8)10/h2-4H,5H2,1H3
    • InChI Key: QHGMMVVQGWOQCJ-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CC=1CC#N)OC

Computed Properties

  • Exact Mass: 165.05904
  • Monoisotopic Mass: 165.058992041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 33

Experimental Properties

  • PSA: 33.02

2-(2-Fluoro-3-methoxyphenyl)acetonitrile Pricemore >>

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2-(2-Fluoro-3-methoxyphenyl)acetonitrile Related Literature

Additional information on 2-(2-Fluoro-3-methoxyphenyl)acetonitrile

2-(2-Fluoro-3-Methoxyphenyl)Acetonitrile: A Comprehensive Overview

2-(2-Fluoro-3-methoxyphenyl)acetonitrile is a chemical compound with the CAS number 672931-80-5. This compound belongs to the class of aryl acetonitriles, which are widely studied for their potential applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a phenyl ring substituted with a fluoro group at the 2-position and a methoxy group at the 3-position, with an acetonitrile group attached at the 1-position. This unique substitution pattern imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery due to their ability to modulate pharmacokinetic properties such as solubility, permeability, and metabolic stability. The presence of the fluoro group in 2-(2-fluoro-3-methoxyphenyl)acetonitrile contributes to its lipophilicity, which is a critical factor in determining drug bioavailability. Additionally, the methoxy group at the 3-position introduces electron-donating effects, which can influence the reactivity of the molecule in various chemical reactions.

The acetonitrile group is another key feature of this compound. Acetonitriles are known for their versatility in organic synthesis, serving as intermediates in the preparation of amides, nitriles, and other nitrogen-containing compounds. In the context of 2-(2-fluoro-3-methoxyphenyl)acetonitrile, this group can undergo nucleophilic substitution reactions to yield derivatives with diverse functional groups. Such transformations are particularly relevant in the development of bioactive molecules.

From a synthetic perspective, 2-(2-fluoro-3-methoxyphenyl)acetonitrile can be prepared via several routes. One common approach involves the Friedel-Crafts acylation reaction, where an acetyl chloride reacts with an appropriately substituted aromatic ring in the presence of a Lewis acid catalyst. Subsequent fluorination and methylation steps can be employed to introduce the desired substituents. Alternatively, modern methodologies such as palladium-catalyzed cross-coupling reactions have been explored for constructing similar frameworks with high efficiency and selectivity.

Recent research has also focused on the biological activity of fluorinated aryl acetonitriles. For instance, studies have demonstrated that these compounds can exhibit inhibitory effects on enzymes involved in cancer progression and inflammation. The combination of fluorine's unique electronic properties and the acetonitrile's reactivity makes this compound a promising candidate for further exploration in medicinal chemistry.

In terms of applications, 2-(2-fluoro-3-methoxyphenyl)acetonitrile has shown potential as an intermediate in the synthesis of more complex molecules with therapeutic relevance. Its ability to undergo multiple transformations while retaining its core structure makes it a valuable building block in organic synthesis.

Furthermore, advancements in computational chemistry have enabled researchers to predict the physicochemical properties and biological activity of 2-(2-fluoro-3-methoxyphenyl)acetonitrile without extensive experimental work. These computational models provide insights into its solubility, partition coefficients, and binding affinities to various biological targets, accelerating its development as a lead compound.

In conclusion, 2-(2-fluoro-3-methoxyphenyl)acetonitrile (CAS No: 672931-80-5) is a versatile compound with significant potential in pharmaceutical and chemical research. Its unique structure, combined with recent advancements in synthetic and computational methods, positions it as a valuable tool for developing innovative solutions across multiple disciplines.

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